Cas no 21886-61-3 (2-chloro-1-(3-ethylphenyl)ethan-1-one)

2-Chloro-1-(3-ethylphenyl)ethan-1-one is a chlorinated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive chloroacetyl group adjacent to an ethyl-substituted phenyl ring, making it a versatile building block for further functionalization. The compound is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution and condensation reactions. Its well-defined molecular framework ensures consistent reactivity, while the ethyl group enhances solubility in organic solvents. Proper handling is required due to its potential lachrymatory effects and reactivity with nucleophiles. Storage under inert conditions is recommended to maintain stability.
2-chloro-1-(3-ethylphenyl)ethan-1-one structure
21886-61-3 structure
Product Name:2-chloro-1-(3-ethylphenyl)ethan-1-one
CAS No:21886-61-3
MF:C10H11ClO
MW:182.646742105484
CID:250301
PubChem ID:14572488
Update Time:2025-05-19

2-chloro-1-(3-ethylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(3-ethylphenyl)-
    • Acetophenone,2-chloro-3'-ethyl- (8CI)
    • 2-chloro-1-(3-ethylphenyl)ethan-1-one
    • 2-Chloro-1-(3-ethylphenyl)ethanone
    • 21886-61-3
    • DTXSID501298134
    • EN300-1984522
    • Inchi: 1S/C10H11ClO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3
    • InChI Key: TVJQVQOYJQYVTA-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CC=CC(=C1)CC)=O

Computed Properties

  • Exact Mass: 182.04993
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 2-chloro-1-(3-ethylphenyl)ethan-1-one

2-Chloro-1-(3-Ethylphenyl)Ethan-1-One: A Comprehensive Overview

The compound with CAS No 21886-61-3, commonly referred to as 2-chloro-1-(3-ethylphenyl)ethan-1-one, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, physical properties, and recent advancements in its utilization.

Chemical Structure and Synthesis

2-Chloro-1-(3-ethylphenyl)ethan-1-one is an aromatic ketone with a chlorine atom substituted at the second position of the ethanone group. The molecule consists of a phenyl ring substituted with an ethyl group at the third position and a ketone group attached to it. The presence of the chlorine atom introduces unique electronic properties to the molecule, making it a valuable compound for various chemical reactions.

Recent studies have explored novel synthetic routes for this compound, focusing on improving yield and reducing reaction time. One such method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. This approach has been optimized to achieve higher purity and efficiency in the synthesis process.

Physical Properties

The physical properties of 2-chloro-1-(3-ethylphenyl)ethan-1-one are essential for understanding its behavior in different chemical environments. It has a melting point of approximately 55°C and a boiling point around 200°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether.

Recent research has also investigated its stability under various conditions. Studies have shown that the compound remains stable under normal storage conditions but can undergo degradation when exposed to strong oxidizing agents or prolonged UV light exposure.

Applications in Industry

2-Chloro-1-(3-ethylphenyl)ethan-1-one finds applications in several industrial sectors, including pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in drug synthesis has been particularly noteworthy. For instance, it serves as a key building block in the production of certain antibiotics and anti-inflammatory agents.

In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to act as an effective precursor for these compounds makes it invaluable in agricultural applications.

Recent Research Developments

The past few years have seen significant advancements in understanding the reactivity and utility of 2-chloro-1-(3-ethylphenyl)ethan-1-one. Researchers have explored its potential as a versatile platform molecule for constructing complex organic frameworks. One notable study demonstrated its use in Suzuki-Miyaura cross-coupling reactions, where it served as a coupling partner for various aryl halides.

Additionally, there has been growing interest in its role within green chemistry initiatives. Scientists are investigating ways to synthesize this compound using environmentally friendly methods, such as catalytic hydrogenation or enzymatic reactions. These efforts aim to reduce waste generation and energy consumption during production processes.

Conclusion

CAS No 21886-61-3, or 2-chloro-1-(3-ethylphenyl)ethan-1-one, stands out as a critical molecule with diverse applications across multiple industries. Its unique chemical structure and versatile reactivity make it a valuable asset for researchers and manufacturers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more prominent role in future chemical innovations.

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